4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is a heterocyclic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a fused imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted purine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 4,7,8-Trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
- 4,7-Dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
- 2-Butyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Comparison: Compared to similar compounds, 4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of the propyl group at the 6-position may enhance its lipophilicity and ability to interact with lipid membranes.
Properties
IUPAC Name |
4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-6-17-7(2)8(3)18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h5-6H2,1-4H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRBJATXGAXEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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